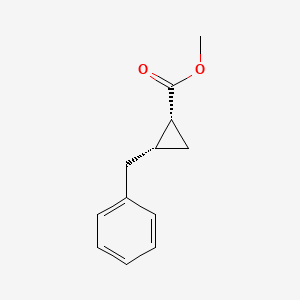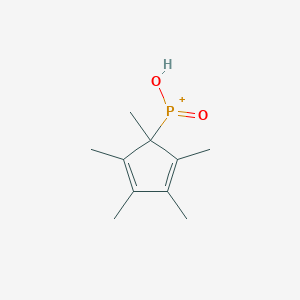
Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium is a complex organophosphorus compound It features a unique structure with a hydroxy group, an oxo group, and a pentamethylcyclopentadienyl ring attached to a phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium typically involves the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with a phosphorus-containing reagent under controlled conditions. One common method is the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with phosphorus trichloride (PCl₃) in the presence of a base, followed by hydrolysis to introduce the hydroxy and oxo groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxy and oxo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as organolithium or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while reduction can produce phosphine derivatives with hydroxyl groups.
Aplicaciones Científicas De Investigación
Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium involves its interaction with molecular targets through its hydroxy and oxo groups. These functional groups can form hydrogen bonds and coordinate with metal centers, influencing various biochemical pathways. The compound’s pentamethylcyclopentadienyl ring also plays a role in stabilizing reactive intermediates and facilitating electron transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: A precursor in the synthesis of Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium.
Phosphine Oxides: Compounds with similar phosphorus-oxygen functionalities.
Cyclopentadienyl Complexes: Compounds featuring cyclopentadienyl rings coordinated to metal centers.
Uniqueness
This compound is unique due to its combination of hydroxy, oxo, and pentamethylcyclopentadienyl groups
Propiedades
Número CAS |
89760-33-8 |
|---|---|
Fórmula molecular |
C10H16O2P+ |
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
hydroxy-oxo-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium |
InChI |
InChI=1S/C10H15O2P/c1-6-7(2)9(4)10(5,8(6)3)13(11)12/h1-5H3/p+1 |
Clave InChI |
JYHRRKFNUZWYPF-UHFFFAOYSA-O |
SMILES canónico |
CC1=C(C(C(=C1C)C)(C)[P+](=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


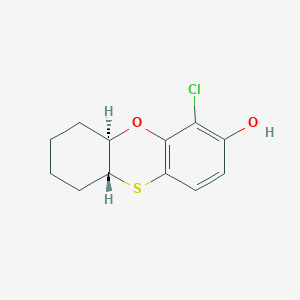
![N-[2-(2,4-Dichlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14391727.png)
![Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B14391734.png)
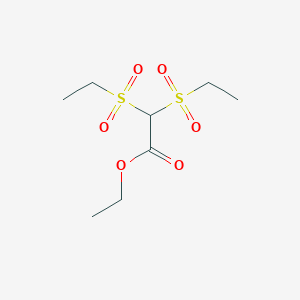

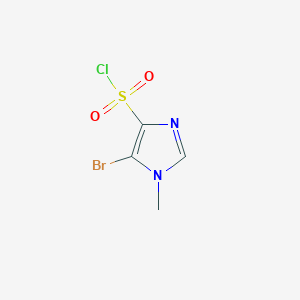
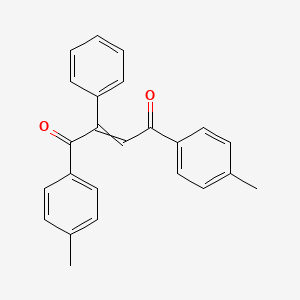
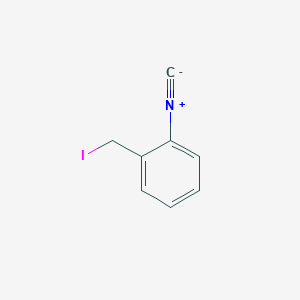
![N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}ethanamine](/img/structure/B14391768.png)

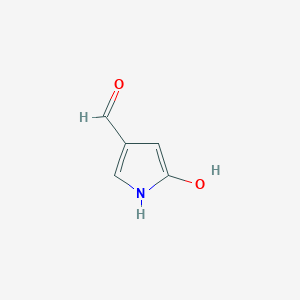
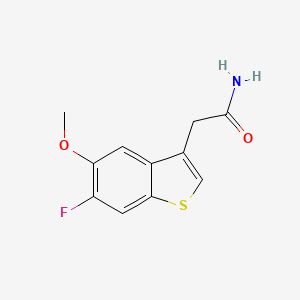
![Hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl-](/img/structure/B14391784.png)
